molecular formula C6H3BrI2 B1603072 4-Bromo-1,2-diiodobenzene CAS No. 21521-54-0

4-Bromo-1,2-diiodobenzene

Cat. No.: B1603072
CAS No.: 21521-54-0
M. Wt: 408.8 g/mol
InChI Key: PAZSCXJJBDSVGI-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diiodobenzene is a useful research compound. Its molecular formula is C6H3BrI2 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

4-Bromo-1,2-diiodobenzene is used as an intermediate in the synthesis of various organic derivatives. For instance, 1,2-dibromo-4-iodobenzene, a derivative of this compound, is used in organic transformations, particularly those involving the formation of benzyne intermediates. Such derivatives are synthesized through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Structural and Spectroscopic Studies

The structural characteristics of derivatives, such as dibromobenzenes (including 1,2-Br2C6H4 which is structurally similar to this compound), have been extensively studied using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2). These studies reveal insights into the distortion of the benzene ring due to the substitution of highly electronegative atoms like bromine and iodine. Additionally, spectroscopic investigations like UV-vis spectra are conducted to understand the electronic properties of these compounds (Wang, Hsu, Huang, & Lo, 2013).

Applications in Battery Technology

This compound derivatives have been studied for their potential use in lithium-ion batteries. For example, 4-bromo-2-fluoromethoxybenzene, a derivative, serves as a bi-functional electrolyte additive, enhancing the thermal stability of lithium-ion batteries and providing overcharge protection (Zhang, 2014).

Pharmaceutical and Chemical Synthesis

This compound and its derivatives are used as intermediates in the synthesis of pharmaceutical agents, organic dyes, and organic electroluminescent materials. The synthesis process often involves bromination and nitration steps, leading to high-purity products useful in various industrial applications (Xuan et al., 2010).

Chemical Research and Catalysis

Compounds derived from this compound are used in chemical research for developing new reactions and catalysis methods. For instance, CuI-catalyzed domino processes utilize 1-bromo-2-iodobenzenes (related to this compound) for synthesizing benzofurans, showcasing the versatility of these compounds in organic synthesis (Lu, Wang, Zhang, & Ma, 2007)

Mechanism of Action

Target of Action

4-Bromo-1,2-diiodobenzene is a halogenated aromatic compound

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by light and temperature, while its efficacy could be influenced by the pH of the environment .

Properties

IUPAC Name

4-bromo-1,2-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSCXJJBDSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631101
Record name 4-Bromo-1,2-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-54-0
Record name 4-Bromo-1,2-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,2-diiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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